molecular formula C23H30N2O3 B5620105 N-(2-ethoxy-3-methoxybenzyl)-N-methyl-4-piperidin-3-ylbenzamide

N-(2-ethoxy-3-methoxybenzyl)-N-methyl-4-piperidin-3-ylbenzamide

Cat. No. B5620105
M. Wt: 382.5 g/mol
InChI Key: XMDIAPVPSODYGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2-ethoxy-3-methoxybenzyl)-N-methyl-4-piperidin-3-ylbenzamide" often involves multi-step chemical reactions, starting from basic chemical building blocks. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related compound, are synthesized through modifications of the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring (Perrone et al., 2000). These modifications can significantly affect the compound's affinity towards certain biological receptors, showcasing the importance of precise synthetic strategies in achieving desired chemical properties.

Molecular Structure Analysis

The molecular structure of compounds within this category is crucial for their chemical behavior and interaction with biological systems. The presence of functional groups like methoxy, ethoxy, and amide bonds plays a significant role in determining the compound's reactivity and binding properties. For example, the introduction of methoxy groups in the N-methylbenzamide moiety of certain compounds has been found to increase affinity for specific receptors without significantly losing affinity for others, indicating the critical role of molecular structure in biological activity (Kubota et al., 1998).

Chemical Reactions and Properties

The chemical reactions involving "N-(2-ethoxy-3-methoxybenzyl)-N-methyl-4-piperidin-3-ylbenzamide" and its derivatives can include substitutions, additions, and cyclization reactions, influenced by the compound's functional groups. These reactions can alter the compound's chemical properties, such as solubility, stability, and reactivity. For instance, the reactions of 4-methoxybenzylideneiminium salts with amines result in various structural modifications, affecting the compound's chemical behavior (Blokhin et al., 1990).

properties

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-N-methyl-4-piperidin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-4-28-22-20(7-5-9-21(22)27-3)16-25(2)23(26)18-12-10-17(11-13-18)19-8-6-14-24-15-19/h5,7,9-13,19,24H,4,6,8,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDIAPVPSODYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CN(C)C(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxy-3-methoxybenzyl)-N-methyl-4-piperidin-3-ylbenzamide

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